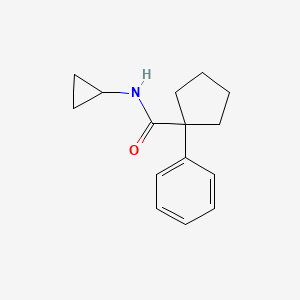

N-Cyclopropyl(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-Cyclopropyl(phenylcyclopentyl)formamide”, there are related studies that might provide insights. For instance, a study discusses the synthesis of N-(2-Phenyl-cyclopropyl)-Substituted Chain Elongated Nucleoside Analogues . Another study discusses the discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications

Chemical Synthesis and Biological Activity

N-Cyclopropyl(phenylcyclopentyl)formamide is a compound that has not been directly cited in the literature for its applications or properties under the exact name provided. However, exploring the broader context of cyclopropane-containing compounds and formamides reveals significant scientific research interest in similar molecules. These research interests span across various domains, including synthetic chemistry, pharmacology, and material science, showcasing the versatile applications of structurally related compounds.

Pharmacological Applications : Cyclopropane-containing compounds exhibit a range of biological activities, which have been explored for therapeutic potentials. For example, derivatives of aminomethyl cyclopropane carboxamide have been studied for their roles as NMDA receptor antagonists, indicating potential applications in neurological disorders and pain management (Shuto et al., 1995). Similarly, formamide derivatives have been implicated in prebiotic chemistry, suggesting a role in the synthesis of nucleobases and nucleic acids, foundational components of life (Saladino et al., 2004).

Synthetic Chemistry : The structural motif of cyclopropane and formamide functionalities is crucial in synthetic chemistry for constructing complex molecules. Research has demonstrated the utility of such compounds in synthesizing diverse chemical entities, including isocyanides, which are valuable intermediates in organic synthesis (Kobayashi et al., 2011). Moreover, cyclopropane rings are employed in designing conformationally restricted analogues of biologically active molecules, enhancing activity or specificity (Kazuta et al., 2002).

Chemical Properties and Reactivity : The cyclopropane moiety is known for its unique reactivity due to the ring strain, which is leveraged in various chemical transformations. Research into the reactivity of formamides and related structures has provided insights into novel synthetic pathways, such as the dehydrogenative cycloaddition reactions for constructing dihydropyridone derivatives, demonstrating the utility of these functional groups in organic synthesis (Nakao et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

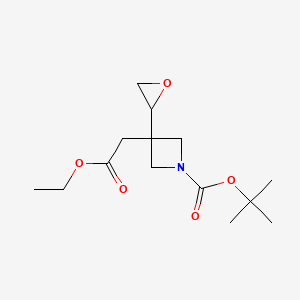

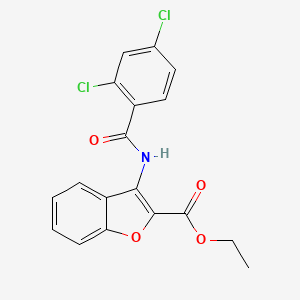

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14(16-13-8-9-13)15(10-4-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOGLIQADCCLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2653845.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2653861.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)